2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure and the presence of a tert-butoxycarbonyl protecting group. This compound is significant in organic synthesis and medicinal chemistry, serving as a versatile building block for various pharmaceutical applications.
The compound can be synthesized through multiple chemical pathways, involving the formation of spirocyclic structures and the introduction of functional groups such as acetic acid and tert-butoxycarbonyl. Its synthesis is often documented in chemical literature, with various methods outlined for its preparation.
This compound falls under the category of spirocyclic compounds, which are known for their unique structural characteristics that can influence their chemical reactivity and biological activity. It is also classified as an amino acid derivative due to the presence of an acetic acid moiety linked to a nitrogen-containing spirocyclic framework.
The synthesis of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid typically involves several key steps:
The synthetic routes often require careful control of reaction conditions, such as temperature and solvent choice, to maximize yields and minimize by-products. Advanced techniques such as continuous flow reactors may be employed in industrial settings to enhance efficiency.
The molecular structure of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid features a spirocyclic arrangement with a nitrogen atom incorporated into the ring system. The tert-butoxycarbonyl group serves as a protective group for the amine functionality, while the acetic acid moiety provides additional reactivity.
The compound's molecular formula is C_{13}H_{23}N_{1}O_{4}, with a molecular weight of approximately 255.33 g/mol. The structural representation includes both the spirocyclic framework and functional groups that contribute to its chemical properties.
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid can participate in several chemical reactions:
The specific conditions for these reactions vary based on desired outcomes and starting materials. Reaction yields and selectivity can be influenced by factors such as temperature, solvent choice, and reaction time.
The mechanism of action for 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid primarily involves its functional groups' reactivity during synthetic transformations. The tert-butoxycarbonyl group protects the amine functionality from unwanted reactions while allowing selective modifications at other sites on the molecule.
The compound is typically a solid at room temperature with specific melting and boiling points that depend on purity and crystalline form. Its solubility in various solvents (e.g., water, ethanol) plays a crucial role in its application in different chemical processes.
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups like the carboxylic acid and amine functionalities. These properties make it suitable for further derivatization in organic synthesis.
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid has several applications in scientific research:
Bifunctional 2-azaspiro[3.3]heptane carboxylates serve as critical precursors for pharmaceutical synthesis, with ring-closure strategies offering optimal scalability. A key approach involves reacting 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles to construct the spirocyclic scaffold. This method efficiently yields sterically constrained amino acids like 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, which are valuable for drug design due to their conformational rigidity [2]. Continuous flow chemistry has enabled multi-gram production of intermediates such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, achieving >95% purity and reducing reaction times by 80% compared to batch processes [9].
Table 1: Scalable Synthesis of Azaspiro[3.3]heptane Carboxylates
Starting Material | Key Reaction | Product | Yield (%) | Application |
---|---|---|---|---|
1,3-Bis-electrophiles | Ring-closure with bis-nucleophiles | 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid | 70–85 | GABA/ornithine analogues |
Cyclobutanedicarboxylic acid | Transannular cyclization | 2-(2-tert-BOC-2-azaspiro[3.3]heptan-6-yl)acetic acid | 89 | PROTAC® linker synthesis |
3-Oxocyclobutanecarboxylate | Nucleophilic addition/cyclization | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | >95 | Fetal hemoglobin inducers |
The 2-(2-tert-BOC-2-azaspiro[3.3]heptan-6-yl)acetic acid (CAS 1251002-39-7) exemplifies industrial scalability, synthesized via transannular cyclization of cyclobutanedicarboxylic acid derivatives. This route achieves 89% yield and >97% purity under mild conditions (25°C, 12 h), with the Boc group intact for downstream functionalization [6]. Recent optimizations utilize nickel boride-catalyzed reductions for Boc-protected amine synthesis, enhancing environmental compatibility and tolerating air/moisture [3].
Spirocyclic intermediates like 2-((tert-butoxycarbonyl)amino)-2-(2-oxaspiro[3.3]heptan-6-yl)acetic acid (CAS 2306260-85-3) enable access to structurally complex pharmacophores. These compounds function as springboards for generating bridged bicyclic motifs or spiro-fused systems, leveraging strain-release reactions at the central C–C bond (strain energy ≈64 kcal/mol) [10]. The 2-oxaspiro[3.3]heptane variant undergoes nucleophilic addition at the bridgehead, yielding γ-lactam or pyrrolizidine scaffolds prevalent in natural products [8].
Table 2: High-Value Intermediates Derived from Azaspiro[3.3]heptanes
Intermediate | CAS Number | Reaction | Product Complexity | Biological Relevance |
---|---|---|---|---|
2-(2-tert-BOC-2-azaspiro[3.3]heptan-6-yl)acetic acid | 1251002-39-7 | Peptide coupling | Linear PROTAC® linkers | Targeted protein degradation |
2-((tert-Butoxycarbonyl)amino)-2-(2-oxaspiro[3.3]heptan-6-yl)acetic acid | 2306260-85-3 | Ring expansion | Bridged γ-lactams | Antiviral agents |
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | – | Reductive amination | Fused quinolizidines | Hemoglobin inducers |
The inherent rigidity of the spiro[3.3]heptane core enhances proteolytic stability in peptide analogs. For example, ornithine/GABA mimetics incorporating this scaffold exhibit improved in vitro half-lives (>6 h in plasma) compared to linear counterparts (<1 h) due to resistance to enzymatic degradation [2]. Strategic placement of the acetic acid moiety allows conjugation with E3 ligase binders in PROTACs® (e.g., compound 2-(4-((2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)piperidin-1-yl)acetic acid), optimizing ternary complex formation [1].
Boc serves as an orthogonal protecting group for azaspiro[3.3]heptane amines, enabling chemoselective reactions at the carboxylic acid terminus. Installation via Boc₂O occurs under solvent-free conditions with perchloric acid-silica gel catalysis, achieving >90% yield without racemization of chiral centers [3]. Crucially, Boc remains stable during nucleophilic substitutions (e.g., DCC-mediated couplings) but is cleaved by trifluoroacetic acid (TFA) within minutes (<5 min, 25°C), liberating the amine for subsequent acylation [5].
Table 3: Boc Protection/Deprotection Strategies in Spirocycle Chemistry
Functionalization Step | Conditions | Boc Stability | Key Advantage |
---|---|---|---|
Carboxylic acid activation | DCC, DMAP, CH₂Cl₂, 0°C to 25°C | High | No cleavage during amide bond formation |
Nucleophilic substitution | K₂CO₃, DMF, 60°C | Moderate | Tolerates bases weaker than t-BuOK |
Global deprotection | TFA/CH₂Cl₂ (1:1), 25°C, 0.5 h | None | Rapid cleavage without affecting amide bonds |
Orthogonal deprotection | Piperidine/DMF (Fmoc) then TFA (Boc) | High to Fmoc removal | Sequential peptide chain elongation |
Computational analyses reveal that Boc protection modulates lipophilicity, reducing the LogP of free amines by 1.5–2.0 units (e.g., from 2.41 to 1.37 for 2-azaspiro[3.3]heptane derivatives). This enhances solubility during purification while maintaining cell permeability (predicted Caco-2 permeability >500 nm/s) [4]. In PROTAC® synthesis, the Boc group’s bulkiness prevents undesired cyclization during piperidine-acetic acid conjugation, a limitation observed with smaller acetyl protectors [1] [6].
Comprehensive Compound List
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4